molecular formula C12H16O3 B14034403 methyl (3S,5R)-4-oxoadamantane-1-carboxylate

methyl (3S,5R)-4-oxoadamantane-1-carboxylate

Cat. No.: B14034403
M. Wt: 208.25 g/mol
InChI Key: DUPFRYAOGHZOCO-UVSREPBJSA-N
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Description

Methyl 2-adamantanone-5-carboxylate is a derivative of adamantane, a compound known for its unique cage-like structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-adamantanone-5-carboxylate typically involves the functionalization of adamantane. One common method is the methanolysis of adamantanone derivatives. For example, the methanolysis of a precursor compound can yield a mixture of methyl 1- and 2-adamantanecarboxylates . The reaction conditions often involve the use of methanol as a solvent and an acid or base catalyst to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for adamantane derivatives, including methyl 2-adamantanone-5-carboxylate, often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key to industrial production is optimizing the yield and purity of the desired product while minimizing the use of expensive or hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-adamantanone-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol, ethanol, or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methyl 2-adamantanone-5-carboxylate can yield 2-adamantanone-5-carboxylic acid, while reduction can produce 2-adamantanone-5-methanol.

Scientific Research Applications

Methyl 2-adamantanone-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-adamantanone-5-carboxylate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 2-adamantanone-5-carboxylate include other adamantane derivatives such as:

  • Methyl 1-adamantanone-5-carboxylate
  • 2-Adamantanone-5-carboxylic acid
  • 2-Methyleneadamantane

Uniqueness

Methyl 2-adamantanone-5-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct reactivity and properties compared to other adamantane derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl (3R,5S)-4-oxoadamantane-1-carboxylate

InChI

InChI=1S/C12H16O3/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12/h7-9H,2-6H2,1H3/t7?,8-,9+,12?

InChI Key

DUPFRYAOGHZOCO-UVSREPBJSA-N

Isomeric SMILES

COC(=O)C12C[C@H]3CC(C1)C[C@@H](C2)C3=O

Canonical SMILES

COC(=O)C12CC3CC(C1)C(=O)C(C3)C2

Origin of Product

United States

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